Trioxido(oxo)-

描述

The term "Trioxido(oxo)-" refers to a class of high-valent transition metal complexes featuring three oxide ligands and one terminal oxo group bonded to a central metal atom. A prominent example is trioxido(oxo)vanadium ([VO₄]³⁻), a polyatomic ion with a tetrahedral geometry where vanadium adopts the +5 oxidation state . This species is integral to materials like yttrium vanadate (YVO₄), used in phosphors and laser crystals due to its optical properties . Another example is trioxido(oxo)tungsten ([WO₄]³⁻), which shares structural similarities but exhibits distinct reactivity owing to tungsten’s higher electronegativity and larger atomic size .

These compounds are part of a broader family of high-valent metal–oxo complexes, which are critical in oxidation catalysis and biological processes. Their reactivity stems from the electrophilic nature of the terminal oxo group, enabling participation in oxygen-atom transfer (OAT) and electron-transfer (ET) reactions .

属性

CAS 编号 |

160600-81-7 |

|---|---|

分子式 |

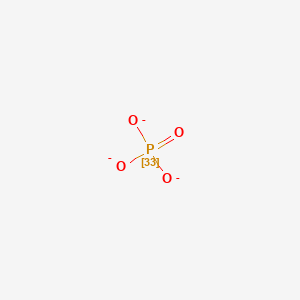

O4P-3 |

分子量 |

96.969 g/mol |

IUPAC 名称 |

trioxido(oxo)-(33P)λ5-phosphane |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-3/i5+2 |

InChI 键 |

NBIIXXVUZAFLBC-RHRFEJLCSA-K |

SMILES |

[O-]P(=O)([O-])[O-] |

手性 SMILES |

[O-][33P](=O)([O-])[O-] |

规范 SMILES |

[O-]P(=O)([O-])[O-] |

同义词 |

Phosphate-33P (9CI) |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Differences

- Oxidation State and Geometry: Trioxido(oxo)vanadium ([VO₄]³⁻): Vanadium(V) center in a tetrahedral geometry . Iron(IV)–Oxo (Feᴵⱽ=O): Common in heme and non-heme enzymes; octahedral geometry with axial oxo ligand . Ruthenium(V)–Oxo (Ruⱽ=O): Often found in porphyrin complexes with square-pyramidal geometry .

Electron Configuration :

The electron-deficient nature of the metal center varies:

Reactivity in Oxidation Reactions

- Catalytic Efficiency: Ruthenium(V)–Oxo: Exhibits rate constants up to 10⁶ M⁻¹s⁻¹ for alkene epoxidation, surpassing trans-dioxoruthenium(VI) porphyrins by 5–6 orders of magnitude . Iron(IV)–Oxo: Moderately reactive (rate constants ~10²–10³ M⁻¹s⁻¹) but tunable via ligand fields; heme-based variants (e.g., cytochrome P450) perform hydroxylation, while non-heme types mediate DNA repair . Trioxido(oxo)vanadium: Less studied in catalysis but shows promise in selective oxidations due to strong Lewis acidity .

- Role of Lewis Acids: H-bond donors (e.g., water) enhance the electron-accepting capacity of Feᴵⱽ=O, analogous to effects observed in synthetic trioxido(oxo) complexes .

Stability and Environmental Factors

Thermal Stability :

- Ligand Effects: Non-heme iron(IV)–oxo complexes show 10–100× higher reactivity than heme counterparts due to weaker ligand fields . In contrast, trioxido(oxo) complexes rely on oxide ligands for stabilization, limiting their versatility in ligand tuning .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。